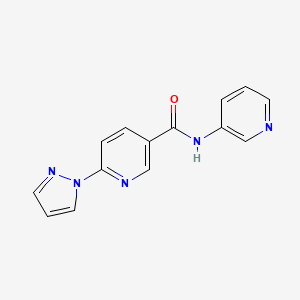
3-Methyl-4-Nitropyridine-N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-Nitropyridine-N-Oxide is an organic compound with the molecular formula C6H6N2O3. It is a derivative of pyridine, characterized by the presence of a nitro group at the fourth position and a methyl group at the third position, along with an N-oxide functional group. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-4-Nitropyridine-N-Oxide can be synthesized through the oxidation of 3-methyl-4-nitropyridine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide (H2O2) in the presence of acetic acid (AcOH) or other suitable catalysts .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize the formation of by-products .
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) and acetic acid (AcOH).
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Higher oxidized derivatives of this compound.
Reduction: 3-Methyl-4-aminopyridine-N-Oxide.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
3-Methyl-4-Nitropyridine-N-Oxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-Nitropyridine-N-Oxide involves its interaction with molecular targets through its nitro and N-oxide functional groups. These groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. The compound’s ability to undergo nucleophilic substitution also allows it to interact with various biomolecules, potentially affecting cellular pathways .
Comparison with Similar Compounds
- 2-Methyl-4-Nitropyridine-N-Oxide
- 4-Chloropyridine-N-Oxide
- 4-Cyanopyridine-N-Oxide
- 3-Nitropyridine
Comparison: 3-Methyl-4-Nitropyridine-N-Oxide is unique due to the presence of both a methyl group and a nitro group on the pyridine ring, along with the N-oxide functional group. This combination of substituents imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
1074-73-2 |
|---|---|
Molecular Formula |
C11H7NO |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



